molecular formula C18H20N2O4S B14469639 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- CAS No. 65240-95-1

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy-

Cat. No.: B14469639
CAS No.: 65240-95-1
M. Wt: 360.4 g/mol
InChI Key: WLESVNDWWZSANB-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a phenothiazine core, a carboxamide group, and bis(2-hydroxyethyl) and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- typically involves multiple steps, starting from phenothiazine. The process includes:

    Nitration: Phenothiazine is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amines.

    Carboxylation: The amines are then carboxylated to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- involves its interaction with various molecular targets. It can intercalate into DNA, inhibit enzyme activity, and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-: Lacks the methoxy group.

    10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-chloro-: Contains a chloro group instead of a methoxy group.

Uniqueness

10H-Phenothiazine-10-carboxamide, N,N-bis(2-hydroxyethyl)-2-methoxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

65240-95-1

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-2-methoxyphenothiazine-10-carboxamide

InChI

InChI=1S/C18H20N2O4S/c1-24-13-6-7-17-15(12-13)20(14-4-2-3-5-16(14)25-17)18(23)19(8-10-21)9-11-22/h2-7,12,21-22H,8-11H2,1H3

InChI Key

WLESVNDWWZSANB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)N(CCO)CCO

Origin of Product

United States

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